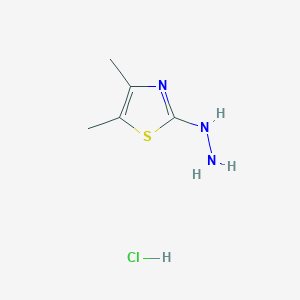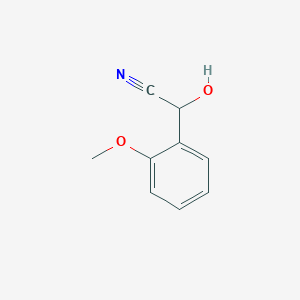
2-肼基-4,5-二甲基噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-Hydrazinyl-4,5-dimethylthiazole derivatives often involves the condensation of thiosemicarbazides with α-halogenocarbonyls in a solvent like acetone or DMF (dimethylformamide), followed by intramolecular cyclization. For instance, the preparation of 2-Hydrazinyl-1,3-benzothiazole from 2-amino-benzothiazole treated with hydrazine hydrate demonstrates a typical synthetic approach that could be analogous to synthesizing 2-Hydrazinyl-4,5-dimethylthiazole derivatives (Sharma et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-Hydrazinyl-4,5-dimethylthiazole and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. The structure is characterized by the presence of a thiazole ring substituted with a hydrazinyl group and additional methyl groups at specific positions, influencing its electronic and spatial configuration. The crystal structure analysis often reveals the dimeric chains extending along specific axes, stabilized by intermolecular hydrogen bonding and π-π interactions, as seen in related compounds (Ratika Sharma et al., 2014).
科学研究应用
药物开发
噻唑是许多具有药学价值的分子中的一个重要平台 {svg_1}. 它是一种大量合成化合物的重要的支架结构 {svg_2}. 它多种多样的药理活性体现在许多经临床验证的含噻唑的分子中 {svg_3}.
抗癌活性
噻唑衍生物已被用于抗癌药物的开发 {svg_4}. 例如,达拉菲尼布、达沙替尼、帕特拉胺 A、伊沙匹隆和依沙替康是包含噻唑母核的临床应用抗癌药物的例子 {svg_5}.
抗菌活性
噻唑及其衍生物已表现出显著的抗菌活性 {svg_6}. 它们已被用于抗菌和抗真菌药物的开发 {svg_7}.
抗原生动物活性
噻唑衍生物也已被用于抗原生动物药物的开发 {svg_8}. 它们对各种原生动物感染表现出显著的活性 {svg_9}.
抗肿瘤活性
噻唑及其衍生物已表现出显著的抗肿瘤活性 {svg_10}. 它们已被用于各种抗肿瘤药物的开发 {svg_11}.
抗炎作用
含噻唑的化合物已表现出显著的抗炎作用 {svg_12}. 它们已被用于抗炎药物的开发 {svg_13}.
生化途径调节
当进入生理系统时,含有噻唑环的分子表现出不可预测性,并以不同的方式重置系统 {svg_14}. 这些分子可能会激活/停止生化途径和酶,或者刺激/阻断生物系统中的受体 {svg_15}.
新型化合物的合成
噻唑及其衍生物已被用于合成具有潜在抗癌特性的新型化合物 {svg_16}. 例如,2-(1-(2-(2-亚苄基肼基)-4-甲基噻唑-5-基)乙叉基)肼基-碳硫酰胺是通过使乙酰噻唑与硫代氨基脲反应合成的 {svg_17}.
未来方向
作用机制
Target of Action
The primary target of 2-Hydrazinyl-4,5-dimethylthiazole is the VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that involves the formation of new blood vessels from pre-existing ones. This is particularly important in the context of cancer, where the growth and spread of tumors often depend on angiogenesis .
Mode of Action
2-Hydrazinyl-4,5-dimethylthiazole interacts with its target, VEGFR-2, by inhibiting its action . This inhibition disrupts the angiogenesis process, thereby potentially limiting the growth and spread of cancer cells
Biochemical Pathways
The biochemical pathways affected by 2-Hydrazinyl-4,5-dimethylthiazole are those involved in angiogenesis, primarily regulated by VEGFR-2 . By inhibiting VEGFR-2, the compound disrupts these pathways, potentially leading to a decrease in tumor growth and spread
Result of Action
The primary result of the action of 2-Hydrazinyl-4,5-dimethylthiazole is the inhibition of the growth of cancer cells in vitro . The compound has shown moderate to noteworthy in vitro anticancer activity towards chosen cancer cell lines . This suggests that the compound could potentially be developed as an anticancer agent in the future .
生化分析
Biochemical Properties
2-Hydrazinyl-4,5-dimethylthiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as acetylcholinesterase suggests its potential use in treating neurodegenerative diseases . Additionally, 2-Hydrazinyl-4,5-dimethylthiazole can bind to proteins, altering their structure and function, which can lead to changes in cellular processes .
Cellular Effects
2-Hydrazinyl-4,5-dimethylthiazole has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival . Furthermore, 2-Hydrazinyl-4,5-dimethylthiazole can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 2-Hydrazinyl-4,5-dimethylthiazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Additionally, 2-Hydrazinyl-4,5-dimethylthiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydrazinyl-4,5-dimethylthiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Hydrazinyl-4,5-dimethylthiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Hydrazinyl-4,5-dimethylthiazole vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
2-Hydrazinyl-4,5-dimethylthiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, 2-Hydrazinyl-4,5-dimethylthiazole can affect the levels of various metabolites, further influencing metabolic flux and cellular function.
Transport and Distribution
The transport and distribution of 2-Hydrazinyl-4,5-dimethylthiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 2-Hydrazinyl-4,5-dimethylthiazole within tissues, influencing its localization and activity.
Subcellular Localization
2-Hydrazinyl-4,5-dimethylthiazole exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 2-Hydrazinyl-4,5-dimethylthiazole is crucial for its biochemical and cellular effects.
属性
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3-4(2)9-5(7-3)8-6/h6H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFWYILDQLZFDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S,4aS,7aR)-4-Fluoro-2,4,7a-trimethyl-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]oxazine](/img/structure/B1166578.png)
